(NE)-N-[(3-nitropyridin-2-yl)methylidene]hydroxylamine
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Overview
Description
(NE)-N-[(3-nitropyridin-2-yl)methylidene]hydroxylamine is a chemical compound that belongs to the class of nitropyridines It is characterized by the presence of a nitro group attached to a pyridine ring and a hydroxylamine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (NE)-N-[(3-nitropyridin-2-yl)methylidene]hydroxylamine typically involves the reaction of 3-nitropyridine-2-carbaldehyde with hydroxylamine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(NE)-N-[(3-nitropyridin-2-yl)methylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted hydroxylamine derivatives.
Scientific Research Applications
(NE)-N-[(3-nitropyridin-2-yl)methylidene]hydroxylamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (NE)-N-[(3-nitropyridin-2-yl)methylidene]hydroxylamine involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The nitro group can also participate in redox reactions, generating reactive intermediates that can affect cellular processes.
Comparison with Similar Compounds
Similar Compounds
- (3-Nitropyridin-2-yl)methyl acetate
- (3-Methyl-4-nitropyridin-2-yl)methyl acetate
- (3-Nitropyridin-2-yl)methanol
Uniqueness
(NE)-N-[(3-nitropyridin-2-yl)methylidene]hydroxylamine is unique due to the presence of both a nitro group and a hydroxylamine group, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C6H5N3O3 |
---|---|
Molecular Weight |
167.12 g/mol |
IUPAC Name |
(NE)-N-[(3-nitropyridin-2-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C6H5N3O3/c10-8-4-5-6(9(11)12)2-1-3-7-5/h1-4,10H/b8-4+ |
InChI Key |
WRNGNTBECZZSFU-XBXARRHUSA-N |
Isomeric SMILES |
C1=CC(=C(N=C1)/C=N/O)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=C(N=C1)C=NO)[N+](=O)[O-] |
Origin of Product |
United States |
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